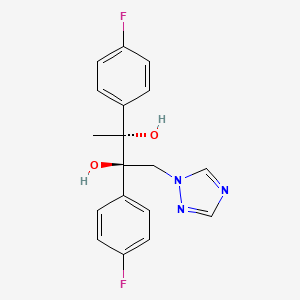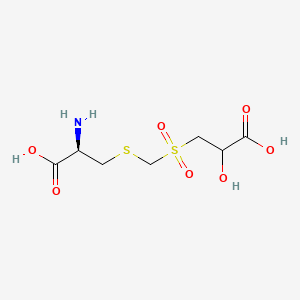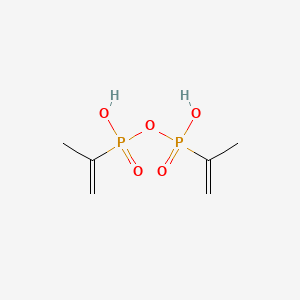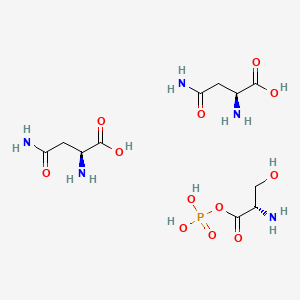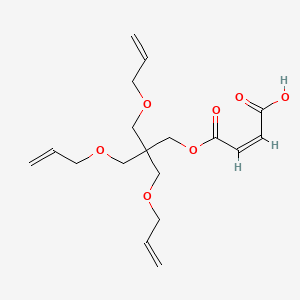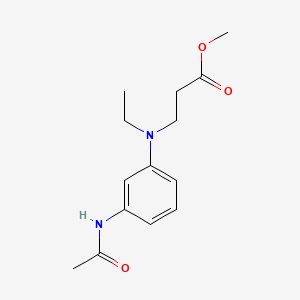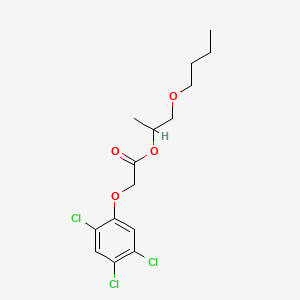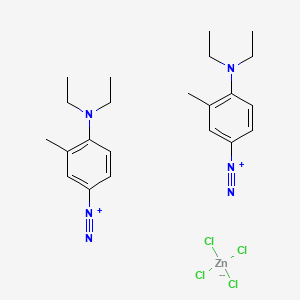
4-(diethylamino)-3-methylbenzenediazonium;tetrachlorozinc(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(diethylamino)-3-methylbenzenediazonium;tetrachlorozinc(2-) is a complex organic compound that features a diazonium group attached to a benzene ring substituted with a diethylamino group and a methyl group The tetrachlorozinc(2-) part indicates the presence of a zinc ion coordinated with four chloride ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylamino)-3-methylbenzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 4-(diethylamino)-3-methylaniline. The process begins with the reaction of 4-(diethylamino)-3-methylaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures to form the diazonium salt. This reaction is carried out under acidic conditions to ensure the stability of the diazonium ion.
The resulting diazonium salt is then treated with zinc chloride to form the tetrachlorozinc(2-) complex. The reaction conditions must be carefully controlled to prevent the decomposition of the diazonium ion, which is highly reactive and can decompose to form nitrogen gas and other by-products.
Industrial Production Methods
In an industrial setting, the production of 4-(diethylamino)-3-methylbenzenediazonium;tetrachlorozinc(2-) would involve large-scale diazotization reactors equipped with temperature control systems to maintain the low temperatures required for the stability of the diazonium ion. The use of high-purity reagents and solvents is essential to ensure the quality and yield of the final product. The process would also include steps for the purification and isolation of the compound, such as crystallization or precipitation.
Analyse Des Réactions Chimiques
Types of Reactions
4-(diethylamino)-3-methylbenzenediazonium;tetrachlorozinc(2-) can undergo various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, or amines.
Coupling Reactions: The diazonium compound can react with phenols or aromatic amines to form azo compounds, which are useful dyes and pigments.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out at low temperatures to prevent the decomposition of the diazonium ion.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: Products include halogenated benzenes, phenols, and aromatic amines.
Coupling Reactions: Azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond.
Reduction Reactions: The primary amine corresponding to the original diazonium compound.
Applications De Recherche Scientifique
4-(diethylamino)-3-methylbenzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Materials Science: The compound can be used in the preparation of advanced materials with specific optical or electronic properties.
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Analytical Chemistry: The diazonium compound can be used in analytical techniques such as spectrophotometry and chromatography for the detection and quantification of various analytes.
Mécanisme D'action
The mechanism of action of 4-(diethylamino)-3-methylbenzenediazonium;tetrachlorozinc(2-) depends on the specific reactions it undergoes. In coupling reactions, the diazonium ion acts as an electrophile, reacting with nucleophilic aromatic compounds to form azo compounds. The tetrachlorozinc(2-) complex stabilizes the diazonium ion, preventing its decomposition and allowing for controlled reactions.
In reduction reactions, the diazonium ion is reduced to form the corresponding amine, with the zinc chloride acting as a stabilizing agent. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophiles or reducing agents used.
Comparaison Avec Des Composés Similaires
4-(diethylamino)-3-methylbenzenediazonium;tetrachlorozinc(2-) can be compared with other diazonium compounds such as:
4-(diethylamino)benzenediazonium chloride: Similar in structure but lacks the methyl group and the tetrachlorozinc(2-) complex.
4-methylbenzenediazonium chloride: Lacks the diethylamino group and the tetrachlorozinc(2-) complex.
4-(diethylamino)-3-methylbenzenediazonium tetrafluoroborate: Contains a different counterion (tetrafluoroborate) instead of tetrachlorozinc(2-).
The uniqueness of 4-(diethylamino)-3-methylbenzenediazonium;tetrachlorozinc(2-) lies in its specific combination of substituents and the stabilizing effect of the tetrachlorozinc(2-) complex, which enhances its reactivity and stability in various chemical reactions.
Propriétés
Numéro CAS |
94314-02-0 |
|---|---|
Formule moléculaire |
C22H32Cl4N6Zn |
Poids moléculaire |
587.7 g/mol |
Nom IUPAC |
4-(diethylamino)-3-methylbenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C11H16N3.4ClH.Zn/c2*1-4-14(5-2)11-7-6-10(13-12)8-9(11)3;;;;;/h2*6-8H,4-5H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clé InChI |
DTMNMOQIINEAFA-UHFFFAOYSA-J |
SMILES canonique |
CCN(CC)C1=C(C=C(C=C1)[N+]#N)C.CCN(CC)C1=C(C=C(C=C1)[N+]#N)C.Cl[Zn-2](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



